molecular formula C20H13Cl2NO4 B2626563 4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid CAS No. 1249259-04-8

4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid

Cat. No.: B2626563
CAS No.: 1249259-04-8
M. Wt: 402.23
InChI Key: DUUDDQLVNUYYMC-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid is a synthetic small molecule of interest in medicinal chemistry and biochemical research. Structurally, it features a benzoic acid core substituted with dichloro and carboxamide groups, a motif found in compounds with various bioactivities . Similar dichloro-benzoic acid derivatives have been investigated as potent inhibitors of enzymes like α-glucosidase and α-amylase for diabetes research , or as inhibitors of ion channels such as TMEM206 for physiological studies . Other related compounds act as carbonic anhydrase inhibitors, highlighting the potential of this chemical class in drug discovery . This product is intended for research applications in vitro and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,5-dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO4/c21-17-10-15(16(20(25)26)11-18(17)22)19(24)23-12-6-8-14(9-7-12)27-13-4-2-1-3-5-13/h1-11H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUDDQLVNUYYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols depending on the reagents used.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of Benzoic Acid Derivatives
Compound Antibacterial Activity Cytotoxicity Notes Source
4-{[(Benzyloxy)carbamoyl]amino}benzoic acid Yes (Gram+) Moderate Active against S. aureus
Caffeic acid No Low Antioxidant properties
3,5-Dichloro-2-[(4-chlorophenyl)amino]benzoic acid Not tested High Structural similarity to herbicides

Biological Activity

4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid (DCPB) is an organic compound with notable biological activity, particularly in the fields of pharmacology and toxicology. This compound features a unique chemical structure characterized by two chlorine atoms, a phenoxy group, and a carbamoyl group attached to a benzoic acid core, which contributes to its diverse biological interactions.

  • Molecular Formula: C20H13Cl2NO4
  • Molecular Weight: 402.23 g/mol
  • LogP: 6.2316 (indicating high lipophilicity)
  • Polar Surface Area: 58.486 Ų
PropertyValue
Molecular FormulaC20H13Cl2NO4
Molecular Weight402.23 g/mol
LogP6.2316
Polar Surface Area58.486 Ų

DCPB exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity and influencing various biological pathways. The precise mechanisms are still under investigation but may include:

  • Inhibition of certain enzymes involved in metabolic pathways.
  • Modulation of receptor activity related to cell signaling.

Biological Activity and Research Findings

Research into DCPB's biological activity has revealed several potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have indicated that DCPB possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effectiveness in inhibiting growth, which suggests its potential as a lead compound for developing new antibiotics.

Anticancer Properties

DCPB has been evaluated for its anticancer effects in vitro and in vivo. It has demonstrated cytotoxicity against several cancer cell lines, with mechanisms possibly involving apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated DCPB against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 10 µg/mL, indicating strong antibacterial activity.
  • Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), DCPB exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxic effects and potential for further development as an anticancer agent.

Toxicological Profile

While exploring the biological activities of DCPB, its toxicological implications are also critical. The compound's interactions with various biological systems necessitate thorough toxicity assessments to evaluate safety profiles for potential therapeutic use.

ToxCast Data Analysis

A comprehensive analysis from the ToxCast database highlighted DCPB's interactions across multiple protein families:

  • G-protein Coupled Receptors (GPCRs) : Active across multiple GPCR assays.
  • Enzymatic Activity : Showed inhibition in various enzymatic assays with notable potency.
Assay TypeActive Compounds (%)AC50 (µM)
GPCR (aminergic)5.06%<10
Kinase9%<1
Cholinesterase5.16%<10

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